Targaprimir-96 (TFA)
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Overview
Description
Targaprimir-96 (TFA) is a potent inhibitor of microRNA-96 (miR-96) processing. It selectively modulates the production of miR-96 in cancer cells and triggers apoptosis. Targaprimir-96 (TFA) binds to primary miR-96 (pri-miR-96) with low nanomolar affinity, making it highly effective in targeting specific RNA structures within cancer cells .
Preparation Methods
The synthesis of Targaprimir-96 (TFA) involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically includes:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates through a series of chemical reactions, including protection and deprotection steps.
Coupling Reactions: The intermediates are then coupled using specific reagents and catalysts to form the final compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for Targaprimir-96 (TFA) involve scaling up the synthetic route while maintaining stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Targaprimir-96 (TFA) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Targaprimir-96 (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study RNA-target interactions and to develop new RNA-targeted therapeutics.
Biology: The compound is used to investigate the role of miR-96 in cellular processes and to understand its involvement in cancer progression.
Medicine: Targaprimir-96 (TFA) is being explored as a potential therapeutic agent for the treatment of cancers that overexpress miR-96, such as triple-negative breast cancer.
Industry: The compound is used in the development of new diagnostic tools and therapeutic strategies targeting RNA molecules .
Mechanism of Action
Targaprimir-96 (TFA) exerts its effects by binding to primary miR-96 (pri-miR-96) at a key processing site. This binding blocks the generation of mature miR-96, leading to the upregulation of the transcription factor FOXO1 and the induction of apoptosis in cancer cells. The compound’s high affinity for pri-miR-96 allows it to selectively target cancer cells while sparing healthy cells .
Comparison with Similar Compounds
Targaprimir-96 (TFA) is unique in its ability to selectively inhibit the processing of miR-96. Similar compounds include:
Targaprimir-96: The non-TFA version of the compound, which also inhibits miR-96 processing but may have different pharmacokinetic properties.
Other miR-96 Inhibitors: Compounds that target miR-96 but may have different binding affinities and selectivities.
The uniqueness of Targaprimir-96 (TFA) lies in its high affinity and selectivity for pri-miR-96, making it a valuable tool for studying RNA-target interactions and developing RNA-targeted therapeutics .
Properties
Molecular Formula |
C79H103F3N18O9 |
---|---|
Molecular Weight |
1505.8 g/mol |
IUPAC Name |
N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7) |
InChI Key |
NRCLKQFUKSEPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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